molecular formula C14H22N2O B13531636 n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide

Cat. No.: B13531636
M. Wt: 234.34 g/mol
InChI Key: PWKNPCDAKYFBKW-UHFFFAOYSA-N
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Description

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide typically involves the reaction of 4-(2-aminoethyl)phenylacetamide with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the tert-butylamino group or the acetamide group can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylamino group and the acetamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-(4-(tert-butylamino)phenyl)acetamide
  • n-(4-(tert-butylamino)butyl)acetamide
  • n-(4-(tert-butylamino)propyl)acetamide

Comparison: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide is unique due to the presence of the ethyl chain connecting the tert-butylamino group to the phenyl ring. This structural feature distinguishes it from other similar compounds, which may have different alkyl chain lengths or substitutions. The specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[4-[2-(tert-butylamino)ethyl]phenyl]acetamide

InChI

InChI=1S/C14H22N2O/c1-11(17)16-13-7-5-12(6-8-13)9-10-15-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17)

InChI Key

PWKNPCDAKYFBKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC(C)(C)C

Origin of Product

United States

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